molecular formula C22H40N2O4 B558385 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 143979-15-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B558385
CAS No.: 143979-15-1
M. Wt: 396.6 g/mol
InChI Key: VMCGMPITVQIMGK-ZLTKDMPESA-N
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Description

Key Structural Features:

  • Stereochemistry : The chiral center at C2 adopts an (S)-configuration, confirmed by X-ray crystallography and optical rotation data.
  • Boc Group : The tert-butoxycarbonyl group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) provides steric bulk and electron-withdrawing effects, influencing reactivity and conformational preferences.
  • Allyl Side Chain : The pent-4-enoate moiety introduces unsaturation, enabling participation in cycloaddition or radical-based reactions.

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula $$ \text{C}{22}\text{H}{40}\text{N}2\text{O}4 $$
Optical Rotation ($$[\alpha]_D$$) +24.6° (c = 1, CHCl₃)
Hydrogen Bond Donors 2 (NH, COOH)
Hydrogen Bond Acceptors 4 (2x O from Boc, 2x O from carboxylate)

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGMPITVQIMGK-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373176
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143979-15-1
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Boc Protection of L-Allylglycine

L-Allylglycine (2-amino-4-pentenoic acid) serves as the chiral starting material. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (dioxane/water, 1:1) under mild basic conditions (pH 9–10) maintained by sodium hydroxide. The reaction proceeds at 0–5°C for 4–6 hours, yielding the Boc-protected derivative with >90% enantiomeric excess (ee). Excess Boc₂O (1.2–1.5 equiv) ensures complete conversion, while rigorous pH control minimizes racemization.

Key Reaction Parameters

ParameterValue/Range
Temperature0–5°C
SolventDioxane/water (1:1)
Boc₂O Equivalents1.2–1.5
Reaction Time4–6 hours

Enantioselective Synthesis from Pent-4-enoic Acid Derivatives

For laboratories lacking access to L-allylglycine, asymmetric hydrogenation of α,β-unsaturated esters offers an alternative. Substrates such as methyl 2-aminopent-4-enoate are subjected to chiral catalysts (e.g., Ru-BINAP complexes) under 50–100 bar H₂ pressure, achieving ee values >95%. Subsequent Boc protection follows the protocol in Section 1.1.

Salt Formation with Dicyclohexylamine

The Boc-protected amino acid is converted to its dicyclohexylammonium salt to enhance crystallinity and stability. This step involves acid-base neutralization in aprotic solvents:

Stoichiometric Neutralization in Ethyl Acetate

The carboxylic acid (1.0 equiv) is dissolved in ethyl acetate, and dicyclohexylamine (1.05 equiv) is added dropwise at 25°C. The mixture is stirred for 1 hour, during which the salt precipitates as a white crystalline solid. Filtration and washing with cold ethyl acetate afford the product in 85–92% yield.

Optimization Insights

  • Solvent Choice : Ethyl acetate outperforms THF and DCM due to favorable solubility differences between the acid and salt.

  • Stoichiometry : A 5% excess of dicyclohexylamine ensures complete protonation without contaminating the product with free amine.

Recrystallization for Enhanced Purity

Crude salt is recrystallized from a 3:1 mixture of acetone and hexane. Gradual cooling from 50°C to −20°C produces needle-like crystals with >99.5% purity (HPLC). This step eliminates residual solvents and byproducts like tert-butanol.

Critical Analysis of Methodological Variations

Boc Protection: Microwaves vs. Conventional Heating

Comparative studies reveal that microwave-assisted Boc protection (100°C, 10 minutes) reduces reaction time by 90% but risks racemization (ee drops to 88–90%). Conventional methods, though slower, preserve stereochemical integrity.

Impact of Counterion on Crystallization

Dicyclohexylamine’s bulky cyclohexyl groups induce steric hindrance, promoting ordered crystal lattice formation. Substituting smaller amines (e.g., triethylamine) results in amorphous solids, complicating isolation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 5.80 (m, 1H, CH₂=CH), 5.10 (d, J = 17 Hz, 1H), 5.05 (d, J = 10 Hz, 1H), 4.25 (m, 1H, α-CH), 1.44 (s, 9H, Boc).

  • HRMS : Calculated for C₁₆H₂₈NO₄ [M+H]⁺: 298.2018; Found: 298.2016.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot plants employ tubular reactors for Boc protection, achieving throughputs of 50 kg/day. Residence times of 30 minutes at 10°C improve consistency (RSD <2%) compared to batch processes.

Waste Stream Management

Dicyclohexylamine recovery via acid-base extraction (10% HCl wash) reduces raw material costs by 40%. Recycled amine meets >98% purity standards for reuse.

Challenges and Mitigation Strategies

Racemization During Acid Activation

Carbodiimide-mediated couplings (e.g., DCC) risk epimerization at the α-carbon. Adding HOAt (1-hydroxy-7-azabenzotriazole) suppresses this side reaction, maintaining ee >99%.

Solvent Residues in Final Product

Lyophilization from tert-butyl methyl ether reduces ethyl acetate levels to <50 ppm, complying with ICH Q3C guidelines.

Emerging Methodologies

Enzymatic Boc Protection

Lipase-catalyzed transesterification in ionic liquids ([BMIM][BF₄]) achieves 95% yield with negligible waste. However, enzyme costs currently limit scalability.

Photocatalytic Salt Formation

UV irradiation (365 nm) of dicyclohexylamine and carboxylic acid in acetonitrile accelerates proton transfer, cutting reaction time to 15 minutes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H40N2O4
Molecular Weight : 396.56 g/mol
CAS Number : 143979-15-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical synthesis. The presence of the double bond in the pent-4-enoate moiety enhances its reactivity compared to saturated analogs.

Organic Synthesis

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate serves as an intermediate in the synthesis of various organic compounds, particularly in peptide synthesis. The Boc group protects amine functionalities during chain elongation and can be selectively removed to yield free amines, facilitating further reactions.

Biological Studies

The compound is used in enzyme mechanism studies and protein interactions. Preliminary research indicates potential interactions with cytochrome P450 enzymes, suggesting its role in drug metabolism .

Pharmaceutical Development

In medicinal chemistry, it plays a role in developing peptide-based drugs. Its ability to protect amine groups makes it valuable for synthesizing complex pharmaceutical compounds .

Industrial Applications

This compound is utilized in producing fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial processes .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a key intermediate. The Boc group allowed for the selective protection of amines during multi-step syntheses, leading to high yields of desired peptide products.

Case Study 2: Drug Metabolism

Research examining the interaction of this compound with cytochrome P450 enzymes highlighted its potential role in drug metabolism. The findings suggested that modifications to the compound could enhance its efficacy as a pharmaceutical agent by improving metabolic stability .

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the reactivity of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in peptide synthesis, where the Boc group protects the amine functionality during chain elongation and is removed at the final step to yield the desired peptide .

Comparison with Similar Compounds

Ethyl (S)-2-((tert-Butoxycarbonyl)amino)-4-((cyclopropylcarbamoyl)pent-4-enoate (Compound 27)

  • Structure : Differs in the ester group (ethyl vs. dicyclohexylamine) and the presence of a cyclopropylcarbamoyl substituent.
  • Synthesis : Synthesized via amide coupling, yielding 60% as an off-white solid. NMR data (δ 1.24 ppm for ethyl group) confirm structural integrity .
  • Key Differences :
    • Solubility : The ethyl ester (Compound 27) is likely more lipophilic than the DCHA salt form.
    • Applications : Ethyl esters are often used as prodrugs, whereas DCHA salts enhance crystallinity and stability during storage .

Dicyclohexylamine (S)-4-(((Allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate (BD33221)

  • Structure: Features an allyloxycarbonyl group instead of a pent-4-enoate chain. Molecular weight: 483.64 g/mol .
  • Key Differences :
    • Reactivity : The allyloxy group offers orthogonal deprotection opportunities under mild conditions (e.g., Pd-mediated cleavage), unlike the Boc group, which requires acidic conditions .
    • Applications : Preferred in sequential peptide synthesis where selective deprotection is critical.

Dicyclohexylamine (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpent-4-enoate

  • Structure: Incorporates a phenyl substituent on the pent-4-enoate chain.
  • Stereochemical Impact: The (S)-configuration ensures chiral specificity, critical for enzyme-substrate interactions .

Comparison with Fluorinated Analogs

2-(2-Naphthoyl)-4-(((tert-Butoxycarbonyl)amino)methyl)-2-fluoropent-4-en-3-ol

  • Structure : Contains a fluorine atom and a naphthoyl group , synthesized via solid-phase extraction (GPE).
  • Key Differences :
    • Electrophilic Properties : Fluorination increases metabolic stability and bioavailability.
    • Analytical Characterization : Validated by NMR, FTIR, and HRMS, with distinct spectral peaks (e.g., fluorine-induced shifts) .

Stereochemical and Functional Group Variations

Boc-D-Gly(allyl)-OH.DCHA (R-Enantiomer)

  • Structure : (R)-configured enantiomer of the target compound.
  • Key Differences :
    • Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., receptors or enzymes) .
    • Synthesis Challenges : Requires enantioselective catalysis, increasing production costs .

Tert-Butyl (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoate

  • Structure : Replaces the DCHA salt with a tert-butyl ester.
  • Key Differences :
    • Stability : The tert-butyl ester is less hygroscopic but requires stronger acidic conditions for deprotection .

Price and Availability Comparison

Compound Name CAS Number Purity Price (1g) Supplier
Dicyclohexylamine (S)-2-((Boc)amino)pent-4-enoate 143979-15-1 97% $19 CymitQuimica
(R)-2-((Boc)amino)-3-(tert-butyldisulfanyl)propanoic acid 30044-61-2 99% $2086 BLD Pharmatech
Ethyl 3-(methylamino)propanoate 2213-08-3 95% $53 (250mg) Chemicell

Notes: The target compound is cost-effective for large-scale synthesis compared to disulfide-containing analogs .

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a compound with significant potential in organic synthesis and biological applications. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is essential in various chemical reactions, particularly in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C22_{22}H40_{40}N2_2O4_4
  • Molecular Weight : 396.56 g/mol
  • CAS Number : 143979-15-1

The compound features a dicyclohexylamine moiety attached to a pent-4-enoate group, making it a versatile intermediate in synthetic organic chemistry. The Boc group provides stability and protects the amine functionality during chemical reactions.

This compound primarily functions through the following mechanisms:

  • Deprotection of Amine Groups : The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing for the release of free amines that can participate in further reactions.
  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, particularly CYP2C19, indicating its potential role in drug metabolism and interactions.

Biological Applications

The compound has several notable applications in biological research and medicine:

  • Peptide Synthesis : Utilized as an intermediate in the synthesis of peptide-based drugs, where the Boc group serves to protect amine functionalities during chain elongation.
  • Enzyme Studies : Acts as a substrate or inhibitor in enzyme mechanism studies, aiding in understanding protein interactions and function.
  • Pharmaceutical Development : Potentially useful in developing new therapeutic agents due to its unique structural properties and reactivity.

Study 1: Enzyme Interaction and Metabolism

Research indicates that this compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes.

Study 2: Cytotoxicity Assessment

A comparative study on similar compounds demonstrated varying cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural analogs showed promising antitumor activity, suggesting potential for further investigation into its cytotoxic properties .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoateSimilar structure but lacks double bondShorter carbon chain
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)butanoateSimilar structure with shorter chainLess complex reactivity
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)hexanoateLonger carbon chainPotentially different bioactivity

The unique presence of the double bond in this compound distinguishes it from its analogs, potentially imparting different reactivity and biological activity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate with high enantiomeric purity?

  • Methodology : The synthesis typically involves multi-step protection-deprotection strategies. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. A common approach includes:

Amino Protection : Reacting (S)-2-aminopent-4-enoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) to form the Boc-protected intermediate.

Salt Formation : Treating the Boc-protected amino acid with dicyclohexylamine (DCHA) in a polar aprotic solvent (e.g., dichloromethane) to form the dicyclohexylammonium salt, enhancing crystallinity .

  • Challenges : Ensuring enantiomeric purity requires chiral resolution techniques or asymmetric synthesis. Impurities may arise from incomplete Boc protection or racemization during coupling.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integration (δ ~1.4 ppm for tert-butyl) and the pent-4-enoate double bond (δ ~5.2–5.8 ppm). Stereochemistry is verified via NOESY or chiral HPLC .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and salt adducts.
  • X-ray Crystallography : Used to resolve the absolute configuration of the DCHA salt form .

Q. What are the stability considerations for this compound under typical laboratory conditions?

  • Stability Profile :

  • The Boc group is stable under neutral conditions but hydrolyzes in strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH).
  • The pent-4-enoate moiety may undergo oxidation; storage under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF, DCM) is recommended .
    • Degradation Pathways : Hydrolysis of the ester bond (e.g., in aqueous buffers) or retro-aldol reactions under basic conditions.

Advanced Research Questions

Q. How does the dicyclohexylammonium counterion influence the compound’s reactivity in catalytic applications?

  • Mechanistic Insights :

  • DCHA enhances solubility in non-polar solvents, facilitating use in organocatalysis or phase-transfer reactions.
  • The bulky cyclohexyl groups sterically hinder undesired side reactions (e.g., racemization) during peptide coupling .
    • Case Study : In Suzuki-Miyaura cross-coupling, DCHA-based palladium complexes improve catalytic efficiency by stabilizing reactive intermediates .

Q. What analytical strategies resolve contradictions in data related to nitrosamine formation during storage or reaction?

  • Risk Analysis :

  • DCHA itself is not genotoxic but may react with nitrites (e.g., in buffers) to form N-nitrosodicyclohexylamine, a potential carcinogen.
  • Detection : GC-MS with electron-capture detection (ECD) or HPLC-MS/MS quantifies nitrosamine levels at ppb sensitivity .
    • Mitigation : Add antioxidants (e.g., ascorbic acid) to samples and avoid nitrite-containing reagents.

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., peptidomimetics or enzyme inhibitors)?

  • Applications :

  • Peptidomimetics : The Boc-protected amino acid serves as a building block for non-natural amino acids in protease-resistant peptides.
  • Enzyme Inhibitors : The pent-4-enoate group mimics transition states in hydrolase or transferase inhibition studies.
    • Example : In a 2022 study, the compound was incorporated into a macrocyclic inhibitor of HIV-1 protease, leveraging its conformational rigidity .

Methodological Resources

  • Synthetic Protocols : Refer to Organic Process Research & Development for Boc-protection optimization .
  • Safety Guidelines : Follow NIH recommendations for handling nitrosamine-forming amines .
  • Analytical Standards : Use USP-grade solvents and validated HPLC columns (e.g., Chiralpak IA/IB) for stereochemical analysis .

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